molecular formula C22H24N4O5S B3300815 2,5-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904824-04-0

2,5-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3300815
CAS No.: 904824-04-0
M. Wt: 456.5 g/mol
InChI Key: WPCSDOUVAGHVKB-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as the pyridazine and morpholine derivatives, followed by their coupling with the benzene sulfonamide moiety.

    Synthesis of Pyridazine Derivative: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Synthesis of Morpholine Derivative: Morpholine can be introduced through nucleophilic substitution reactions involving suitable halogenated precursors.

    Coupling Reaction: The final step involves the coupling of the pyridazine and morpholine derivatives with the benzene sulfonamide moiety under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic rings.

Scientific Research Applications

2,5-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including its effects on cell signaling pathways and its potential as an anticancer or antimicrobial agent.

    Chemical Biology: Use as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-{3-[6-(piperidin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2,5-dimethoxy-N-{3-[6-(pyrrolidin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 2,5-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide imparts unique physicochemical properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-29-18-6-8-20(30-2)21(15-18)32(27,28)25-17-5-3-4-16(14-17)19-7-9-22(24-23-19)26-10-12-31-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSDOUVAGHVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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